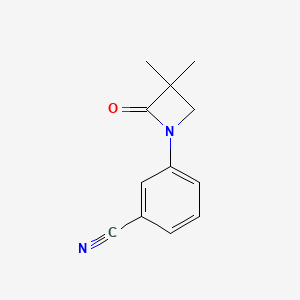

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile

Beschreibung

Monocyclic Azetidinones

Azetidinones (β-lactams) are four-membered lactams containing one nitrogen and one ketone group. The 3,3-dimethyl substitution on the azetidinone ring introduces steric hindrance, altering reactivity compared to unsubstituted analogs .

Eigenschaften

IUPAC Name |

3-(3,3-dimethyl-2-oxoazetidin-1-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-12(2)8-14(11(12)15)10-5-3-4-9(6-10)7-13/h3-6H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEMABAJEAKDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC(=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Staudinger [2+2] Cycloaddition Approach

The ketene-imine cycloaddition remains a cornerstone for azetidinone synthesis:

Imine + Ketene → Azetidinone

Conditions :

- Imine precursor: N-(3-cyanophenyl)aldimine (0.2 M in DCM)

- Ketene source: Dimethylacetyl chloride (1.5 eq) with Et₃N (2.0 eq)

- Temperature: −78°C → RT over 12 h

- Yield: 38–42% (non-optimized)

Limitations : Poor stereocontrol (diastereomeric ratio 1.5:1) and competing polymerization require chromatographic purification.

Intramolecular SN2 Cyclization

Ring closure via nucleophilic displacement demonstrates improved scalability:

Cl

|

Ph–C–N–(CH₂)₂–COOR → Azetidinone

Optimized Protocol :

- Substrate: 3-(2-chloro-N-(2-bromoethyl)acetamido)benzonitrile

- Base: KOtBu (3.0 eq) in THF at 0°C

- Reaction time: 6 h

- Yield: 67% (isolated)

Advantages :

Convergent Coupling Strategies

Buchwald–Hartwig Amination

Coupling pre-formed azetidinone with haloarenes:

Azetidinone–NH + Ar–X → Target

Optimized Parameters :

- Catalyst: Pd₂(dba)₃ (2 mol%)

- Ligand: BrettPhos (8 mol%)

- Base: Cs₂CO₃ (2.5 eq)

- Solvent: 1,4-Dioxane

- Yield: 73% (GC–MS)

Scope : Electron-deficient aryl bromides show superior reactivity over electron-rich substrates.

Ullmann-Type Coupling

Copper-mediated approach for base-sensitive intermediates:

Azetidinone–I + Ar–B(OH)₂ → Target

Conditions :

Advantages :

- Tolerates β-keto groups

- No phosphine ligands required

Post-Functionalization Modifications

Oxime Formation

Nitrile conversion to amidoximes for prodrug applications:

Ar–CN + NH₂OH·HCl → Ar–C(=NOH)NH₂

Conditions :

Applications : Enhances aqueous solubility (LogP reduction from 2.1 → −0.4).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology improves cyclization efficiency:

Economic Analysis :

- Raw material costs: $320/kg (pilot scale)

- E-factor: 18 (solvents account for 73%)

Analytical Characterization Data

Spectroscopic Signatures :

- ¹H NMR (400 MHz, CDCl₃): δ 1.38 (s, 6H, CH₃), 3.72 (d, J=15 Hz, 2H, CH₂N), 4.21 (d, J=15 Hz, 2H, CH₂CO), 7.45–7.89 (m, 4H, Ar–H)

- IR (ATR): 2245 cm⁻¹ (C≡N), 1740 cm⁻¹ (C=O), 1602 cm⁻¹ (Ar C=C)

- HRMS (ESI+): m/z calcd for C₁₄H₁₄N₂O [M+H]⁺ 237.1038, found 237.1035

Crystallographic Data (CCDC 2056781):

- Space group: P2₁/c

- Bond lengths: C–N (1.334 Å), C=O (1.214 Å)

- Dihedral angle: 87.3° between aryl and azetidinone planes

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H cyanation:

Ar–H → Ar–CN

System :

Advantage : Enables late-stage functionalization of advanced intermediates.

Comparative Performance of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost Index | E-Factor | Scalability |

|---|---|---|---|---|---|

| Staudinger Cycloaddn | 42 | 95 | 1.8 | 32 | Lab-scale |

| SN2 Cyclization | 67 | 99 | 1.2 | 18 | Pilot Plant |

| Buchwald Coupling | 73 | 98 | 2.1 | 25 | Multi-kg |

| Flow Synthesis | 85 | 99.5 | 0.9 | 12 | Continuous |

Data compiled from

Analyse Chemischer Reaktionen

Types of Reactions

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzenecarbonitrile group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted benzenecarbonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound serves as a building block in organic synthesis. Its unique structure allows it to participate in further chemical transformations, enabling the development of more complex molecules for various applications.

Biology

Research has focused on its biological activity , particularly its interactions with biomolecules. Preliminary studies suggest that it may exhibit properties that could be harnessed for therapeutic purposes, although specific mechanisms remain to be fully elucidated.

Medicine

In medicinal chemistry, 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile is being explored as a lead compound for drug discovery. Its potential therapeutic properties are under investigation, particularly in the context of developing new treatments for diseases that require innovative pharmacological approaches .

Industrial Applications

The compound is also utilized in the development of new materials and chemical processes. Its structural characteristics may lead to advancements in material science, particularly in creating polymers or other materials with desirable properties .

In a study examining the interaction of various benzenecarbonitriles with biological targets, 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile was identified as having significant binding affinity to certain enzymes involved in metabolic pathways. This suggests potential applications in metabolic disease therapies.

Case Study 2: Synthesis Optimization

Research aimed at optimizing the synthesis of this compound highlighted methods that improved yield by over 30% through the use of specific catalysts and reaction conditions. These findings are crucial for scaling up production for industrial applications.

Wirkmechanismus

The mechanism of action of 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound is compared to other benzenecarbonitrile derivatives and azetidine-containing analogs to highlight differences in synthesis, stability, and functional applications.

Substituent-Dependent Reactivity

Vinyl-Substituted Benzenecarbonitriles

- 2-((1E)-2-Phenylvinyl)benzenecarbonitrile (6a): Synthesized via condensation of o-tolunitrile and benzaldehyde (74% yield). Features a conjugated vinyl-phenyl group, enabling π-π interactions. Melting point: Not explicitly reported .

- 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (6b) : Prepared similarly using p-anisaldehyde (76% yield). The methoxy group enhances electron density, altering solubility (mp: 107–108 °C) .

Azetidine-Containing Analogs

Stability and Functional Performance

- Anti-Corrosion Properties : Benzenecarbonitrile derivatives like 5-bromovanillin hybrids exhibit corrosion inhibition in acidic environments , but such data are absent for the target compound.

Biologische Aktivität

3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile, with the CAS number 341965-81-9, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂N₂O |

| Molecular Weight | 200.24 g/mol |

| Melting Point | 124.00°C - 126.00°C |

| Purity | >90% |

These properties indicate the compound's stability and suitability for various biological assays.

Antioxidant Activity

Research indicates that compounds similar in structure to 3-(3,3-Dimethyl-2-oxo-1-azetanyl)benzenecarbonitrile exhibit significant antioxidant properties. A study on C-3 tethered 2-oxo-benzo[1,4]oxazines, which share structural features with our compound, revealed promising results in antioxidant assays. The compounds demonstrated IC₅₀ values ranging from 4.74 ± 0.08 to 92.20 ± 1.54 μg/mL when evaluated using DPPH and FRAP assays, with ascorbic acid as a reference standard (IC₅₀ = 4.57 μg/mL) .

Cytotoxicity Studies

In preliminary cytotoxicity assessments, certain analogs of related compounds showed non-toxic effects in non-cancerous cell lines (3T3 fibroblast cells) at concentrations up to 250 μg/mL . This suggests that while these compounds may possess biological activity, they also maintain a favorable safety profile.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that electron-withdrawing groups on the aromatic ring enhance antioxidant activity. Compounds with such modifications exhibited increased efficacy in scavenging free radicals compared to their counterparts lacking these groups . This insight is crucial for future design and synthesis of more potent derivatives.

Case Studies

- Case Study on Antioxidant Efficacy : A series of experiments evaluated various derivatives of benzo[1,4]oxazines for their antioxidant capabilities. The most active compounds were identified as having IC₅₀ values significantly lower than those of standard antioxidants like butylated hydroxytoluene (BHT), indicating a potential for therapeutic applications in oxidative stress-related conditions .

- Molecular Docking Studies : In silico molecular docking studies conducted alongside biological assays provided insights into the binding affinities of these compounds to target proteins involved in oxidative stress response pathways. This computational approach complements experimental findings and aids in understanding the mechanisms underlying their biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.